Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not widely documented. it is known that high-purity, pharmacopoeia-grade versions of this compound are produced for use as analytical standards in high-performance liquid chromatography (HPLC) analysis .
Chemical Reactions Analysis
Types of Reactions
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity is used extensively in scientific research, particularly in the following areas:
Chemistry: As an analytical standard for HPLC analysis to ensure the purity and quality of pioglitazone samples.
Biology: In studies related to the metabolism and degradation of pioglitazone in biological systems.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of pioglitazone and its impurities.
Industry: In the quality control and assurance processes during the manufacturing of pioglitazone.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: The parent compound used to treat type 2 diabetes.
Rosiglitazone: Another thiazolidinedione used for diabetes treatment.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity is unique in its specific structure, which includes a dimer ether linkage. This structural feature distinguishes it from other pioglitazone-related compounds and makes it particularly useful as an analytical standard for detecting and quantifying impurities in pioglitazone samples .
Biological Activity
Des[(5-ethyl-2-pyridinyl)ethyl] pioglitazone dimer ether impurity is a structural derivative of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This impurity has garnered attention due to its potential biological activities and implications in pharmacological research. This article explores its biological activity, synthesis, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C28H31N3O3S
- Molecular Weight : 485.63 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethylformamide, but practically insoluble in water .
The biological activity of this compound is primarily linked to its role as an insulin sensitizer, similar to pioglitazone. It enhances insulin sensitivity and glucose uptake in peripheral tissues. The compound may also influence lipid metabolism and inflammatory pathways, contributing to its therapeutic effects against obesity and diabetes .
In Vivo Studies
A study investigating the effects of a related thiazolidine derivative on high-fat diet-induced obesity in C57BL/6 mice demonstrated significant improvements in metabolic parameters. The compound was administered at a dosage of 20 mg/kg per os for 10 weeks, starting after 14 weeks on a high-fat diet. Key findings included:
- Reduction in Blood Glucose Levels : Observed through oral glucose tolerance tests (OGTT).
- Decreased Insulin Resistance : Measured using HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
- Weight Management : Significant reduction in body weight compared to control groups .
Case Studies
- Case Study on Insulin Sensitivity :
- Lipid Metabolism :
Docking Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various receptors involved in metabolic regulation. The docking scores are summarized below:
Compound | Docking Score (KJ/mol) |
---|---|
AM251 | -12.66 |
Pioglitazone | -10.40 |
Dimer Ether Impurity | -10.19 |
These results suggest that the dimer ether impurity has a favorable interaction with metabolic receptors, potentially enhancing its biological efficacy .
Properties
IUPAC Name |
5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYIFUZAGWPGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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